Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH, with the CAS number 2022956-37-0, is a compound classified as a pseudoproline dipeptide. It is part of a broader category of Fmoc-modified amino acids and short peptides, which are extensively utilized in peptide synthesis due to their protective groups that facilitate the assembly of complex molecules. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective moiety for the amino group during synthesis, while the cysteine residue can form disulfide bonds, enhancing the stability of peptides and proteins synthesized from this compound .
The synthesis of Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH involves multiple steps, primarily focusing on the protection of functional groups, coupling reactions, and subsequent deprotection. Key steps include:
The molecular formula of Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH is , with a molecular weight of approximately 562.63 g/mol. The structure includes:
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH can engage in several chemical reactions:
The mechanism of action for Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH centers on its ability to self-assemble into stable structures due to hydrophobic interactions provided by the Fmoc group and disulfide bond formation by cysteine residues. This self-assembly capability makes it particularly useful in drug delivery systems, where it can encapsulate therapeutic agents, enhancing their stability and bioavailability .
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH typically appears as a white to off-white powder. Key physical and chemical properties include:
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH has diverse applications across scientific fields:
In solid-phase peptide synthesis (SPPS), the Fmoc strategy relies on iterative deprotection and coupling steps to build polypeptide chains anchored to an insoluble resin. A persistent limitation arises during the synthesis of challenging sequences—particularly those rich in hydrophobic, β-sheet-prone, or sterically hindered residues—where intermolecular aggregation leads to incomplete couplings, deletions, and truncated products. Pseudoproline dipeptides function as molecular hinges that introduce structural perturbations into the growing peptide chain. The thiazolidine ring in Fmoc-Ala-Cys(psiDmp,Hpro)-OH enforces a cis-amide bond conformation at the junction between the dipeptide unit and the preceding amino acid [6] [8]. This conformation introduces a pronounced backbone kink (25–35° deviation from linearity), effectively disrupting interchain hydrogen bonding and π-π stacking interactions responsible for β-sheet formation and insoluble aggregate precipitation. Consequently, these dipeptides maintain peptide-resin solvation and accessibility throughout synthesis, enabling near-quantitative coupling efficiencies even in sequences exceeding 50 residues [6] [9].
The strategic incorporation of pseudoprolines follows empirically validated guidelines to maximize their disruptive potential. Placement should prioritize positions preceding hydrophobic clusters or β-strand segments, with an optimal spacing of 5–6 amino acids between pseudoproline units or between pseudoprolines and natural prolines to distribute conformational perturbations uniformly [6]. For cysteine pseudoprolines specifically, insertion at sites where cysteine occurs naturally—such as in disulfide-rich peptides—provides dual benefits of aggregation suppression and temporary thiol masking. Critically, the deprotection kinetics of the thiazolidine ring in Fmoc-Ala-Cys(psiDmp,Hpro)-OH are sequence-dependent, with most linear peptides requiring only 1–6 hours in standard TFA cleavage cocktails (95% TFA, 2.5% triisopropylsilane, 2.5% H₂O) for complete conversion to the native cysteine residue [8]. This contrasts sharply with earlier reports of 32-hour deprotection times and underscores the molecule’s practical utility in routine SPPS applications [8].
Table 1: Comparative Aggregation Prevention Strategies in Solid-Phase Peptide Synthesis
Method | Mechanism | Optimal Sequence Context | Deprotection Conditions | Key Limitations |
---|---|---|---|---|
Pseudoproline Dipeptides | cis-Amide bond induction, backbone kink | Hydrophobic regions, β-sheet segments | TFA, 1–6 hours (linear peptides) | Sequence-dependent efficiency |
Tempolyl Protecting Groups | Steric bulk, solubilizing moiety | N-terminal acidic residues | Mild acid (0.5–1% TFA) | Limited backbone modification |
Ionic Backbone Modifications | Charge introduction, solvation | Solvent-exposed loops | Alkaline hydrolysis | Alters electrostatic properties |
Orthogonal Solvents | Chaotropic disruption of H-bonds | Transmembrane domains | None (removed post-synthesis) | Cost, resin incompatibility |
Cysteine-derived pseudoprolines exhibit distinctive structural attributes that differentiate them from their serine/threonine counterparts. The core innovation lies in the replacement of the oxazolidine oxygen with a sulfur atom, forming a thiazolidine ring system that retains the cis-amide bond-inducing capability while introducing unique electronic and steric properties. In Fmoc-Ala-Cys(psiDmp,Hpro)-OH, the 2,4-dimethoxyphenyl (Dmp) substituent attached to the thiazolidine nitrogen critically modulates ring stability, solubility, and deprotection kinetics [2] [9]. The electron-donating methoxy groups enhance the electron density at the nitrogen, reducing the activation energy for acid-catalyzed ring opening compared to unsubstituted thiazolidines. This molecular design enables deprotection times comparable to oxazolidine pseudoprolines—typically 1–3 hours in TFA for alanine- or serine-adjacent cysteine pseudoprolines—making them compatible with standard Fmoc SPPS workflows without requiring extended cleavage or harsh acids like trifluoromethanesulfonic acid [8] [9].
The thiazolidine ring in Fmoc-Ala-Cys(psiDmp,Hpro)-OH performs three synergistic functions beyond aggregation prevention:
Thiol Protection: The cyclic structure masks the cysteine sulfhydryl group, eliminating the need for traditional protecting groups like Trt (trityl) or Acm (acetamidomethyl). This orthogonality simplifies synthetic routes for peptides requiring post-assembly disulfide bond formation, as the pseudoproline regenerates the free thiol directly upon TFA cleavage without additional deprotection steps [4] [9].
Conformational Preorganization for Cyclization: The cis-amide bond introduces a reverse turn that reduces the entropic penalty during macrocyclization. Studies on α-conotoxins demonstrated that replacing a native Ala-Cys sequence with Fmoc-Ala-Cys(psiDmp,Hpro)-OH accelerated on-resin cyclization kinetics by >50%, achieving complete ring closure within 2 hours using diisopropylcarbodiimide/Oxyma Pure coupling, compared to <70% cyclization in pseudoproline-free controls [8]. This preorganization effect is invaluable for synthesizing head-to-tail cyclic peptides or stapled constructs with rigid structural motifs.
Side-Reaction Suppression: The temporary conversion of cysteine to a pseudoproline derivative prevents base-cysteine degradation, β-elimination, and disulfide scrambling during repeated piperidine deprotections in Fmoc SPPS. Additionally, the Dmp group minimizes aspartimide formation at adjacent aspartic acid residues by sterically hindering the cyclization-prone carboxamide side chain [8] [6].
Table 2: Structural and Functional Comparison of Pseudoproline Types
Property | Cysteine-Based (Thiazolidine) | Serine/Threonine-Based (Oxazolidine) |
---|---|---|
Heteroatom | Sulfur | Oxygen |
Representative Compound | Fmoc-Ala-Cys(psiDmp,Hpro)-OH | Fmoc-Ala-Ser(ψMe,Mepro)-OH |
Deprotection Time in TFA | 1–6 hours | 1–3 hours |
Native Side Chain | -SH (thiol) | -OH (hydroxyl) |
Key Functional Advantages | Thiol protection, disulfide-rich peptide synthesis | High solubility, rapid deprotection |
Macrocyclization Enhancement | Pronounced (>50% rate increase) | Moderate (20–30% rate increase) |
The integration of Fmoc-Ala-Cys(psiDmp,Hpro)-OH into synthetic strategies exemplifies how tailored molecular design overcomes long-standing barriers in peptide science. Its ability to concurrently address aggregation, thiol reactivity, and cyclization efficiency underscores why cysteine pseudoprolines have transitioned from academic curiosities to indispensable tools for accessing therapeutically relevant peptides—including conotoxins, amylin analogs, and engineered miniproteins—that were previously inaccessible through conventional SPPS approaches [6] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: